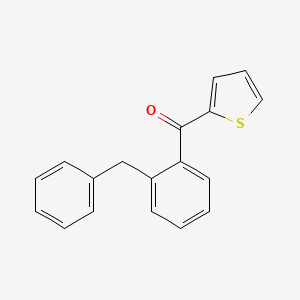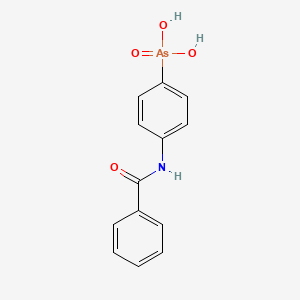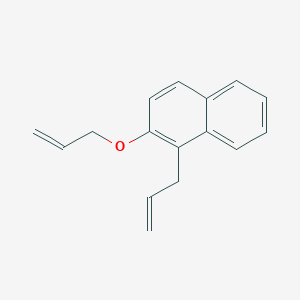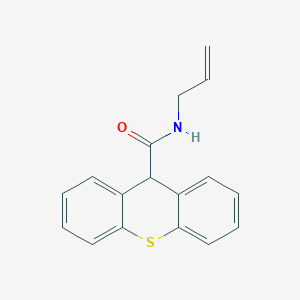
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine is an organic compound that belongs to the class of imines It features a naphthalene moiety and a phenyl group connected through an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine typically involves the condensation reaction between naphthalen-1-amine and phenylacetaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime or nitroso derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids, and the reactions are usually carried out under controlled temperatures.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine: Features a naphthalene and phenyl group connected through an imine linkage.
(1E)-N-hydroxy-1-(naphthalen-1-yl)ethanimine: Contains a hydroxyl group on the imine carbon, altering its reactivity and properties.
Azo-Schiff bases: Compounds with both azo and imine functionalities, offering diverse chemical behavior.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Propriétés
Numéro CAS |
5307-40-4 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-1-phenylethanimine |
InChI |
InChI=1S/C18H15N/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,1H3 |
Clé InChI |
RCJYMAHLLQSVHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
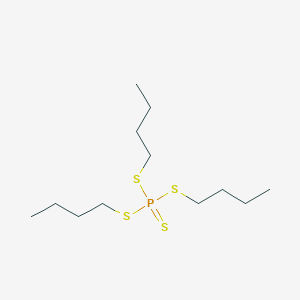
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
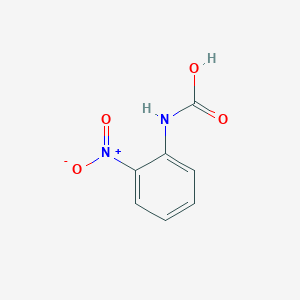
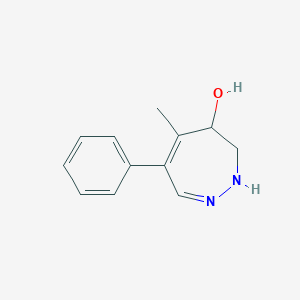
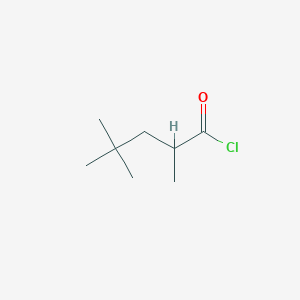
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
